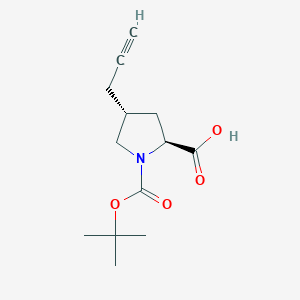

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBBSZBBZZUEMF-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376073 | |

| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-98-7 | |

| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(R)-γ-propargyl-L-proline, is a pyrrolidine derivative with significant implications in medicinal chemistry and biochemistry. Its unique structural features contribute to its biological activity, particularly in the context of drug design and synthesis.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 959581-98-7

- Purity : Typically ≥95% .

The biological activity of Boc-(R)-γ-propargyl-L-proline is primarily attributed to its role as an amino acid derivative that can influence various biochemical pathways. Its structure allows it to interact with enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

Research indicates that compounds like Boc-(R)-γ-propargyl-L-proline can act as inhibitors of certain enzymes, particularly those involved in metabolic pathways. For instance, the compound has been studied for its potential to inhibit lysine methyltransferases, which play crucial roles in gene regulation and epigenetic modifications .

Biological Applications

- Antiviral Activity :

- Cancer Research :

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies and Research Findings

A review of literature highlights several key studies:

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

This compound is primarily utilized as a chiral building block in the synthesis of peptides and other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Boc Solid-Phase Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, facilitating the formation of peptide bonds without premature reactions.

- Click Chemistry : The alkyne functional group in the compound enables it to participate in click chemistry reactions, particularly with azides, to create diverse bioconjugates and polymers .

Peptide Development

The compound's utility in peptide synthesis has been explored extensively. For instance, it has been incorporated into the synthesis of bioactive peptides that exhibit antimicrobial and anticancer properties. The chiral nature of the compound allows for the development of enantiomerically pure peptides, which are crucial for therapeutic applications.

Drug Design

Due to its structural features, (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has been investigated for its potential role in drug design. It serves as a scaffold for designing inhibitors targeting specific biological pathways. Researchers have reported its effectiveness in modulating enzyme activity, which is critical in developing drugs for diseases such as cancer and metabolic disorders .

Case Study 1: Antimicrobial Peptides

A study demonstrated the synthesis of a series of antimicrobial peptides using this compound as a key intermediate. The resulting peptides showed significant activity against various bacterial strains, highlighting the compound's importance in developing new antibiotics .

Case Study 2: Cancer Therapeutics

In another research effort, this compound was used to synthesize a library of compounds aimed at inhibiting specific cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing the potential for targeted cancer therapies .

Métodos De Preparación

Boc Protection of L-Proline

The synthesis typically begins with (2S,4R)-4-hydroxyproline or L-proline as the chiral starting material. Protection of the amine group using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base is a standard step. For example, L-proline reacts with (Boc)₂O in DCM at room temperature for 2.5 hours, yielding N-Boc-proline with >95% purity after aqueous workup.

Introduction of the Propargyl Group

The propargyl moiety is introduced via alkylation or Mitsunobu reaction. A common method involves treating N-Boc-4-hydroxyproline with propargyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity, achieving yields of 46–56%.

Key Reaction Conditions:

- Solvent: THF or DMF

- Temperature: 0°C to room temperature

- Stereochemical Outcome: Retains (2S,4R) configuration due to steric guidance from the Boc group.

Catalytic Hydrogenation for Cis-Selectivity

Hydrogenation of Alkenyl Intermediates

A patent-pending method involves hydrogenating a Δ³-pyrroline intermediate to enforce cis-stereochemistry. For instance, catalytic hydrogenation (H₂, 50 psi) of (2S)-1-Boc-4-(prop-2-yn-1-ylidene)pyrrolidine-2-carboxylic acid using palladium on carbon (Pd/C) in ethanol yields the cis-configured product with >98% diastereomeric excess (de). This contrasts with non-catalytic methods, which often produce racemic mixtures.

Optimization Data:

| Catalyst | Pressure (psi) | Solvent | Yield (%) | de (%) |

|---|---|---|---|---|

| Pd/C (10%) | 50 | Ethanol | 85 | 98 |

| PtO₂ | 30 | MeOH | 72 | 90 |

Organometallic Approaches

Zinc-Mediated Cyclization

Karoyan’s method utilizes zinc-ene-enolate cyclization to construct the pyrrolidine ring with high stereofidelity. Starting from N-homoallyl-α-amino esters, intramolecular carbometallation generates a cyclic organozinc intermediate, which reacts with propargyl electrophiles (e.g., propargyl bromide) to install the propargyl group.

Example Protocol:

Copper-Catalyzed Propargylation

Recent advances employ copper(I) catalysts for regioselective propargyl transfer. A Cu(I)/BINAP system facilitates the coupling of N-Boc-prolinol with propargyl boronic esters, achieving 74% yield and 99% enantiomeric excess (ee).

Solid-Phase Peptide Synthesis (SPPS) Compatibility

On-Resin Functionalization

The compound is integrated into peptides via Fmoc-SPPS. After anchoring Fmoc-(2S,4R)-4-aminoproline to Wang resin, the propargyl group is introduced using propargyl chloroformate in DMF with DIEA. Subsequent Boc protection and cleavage (TFA/DCM) yield the target compound with >90% purity.

Critical Parameters:

- Coupling Agent: HBTU/HOBt

- Cleavage Cocktail: TFA:H₂O:TIPS (95:2.5:2.5)

Industrial-Scale Production

Continuous Flow Synthesis

A scalable route employs continuous flow reactors to enhance reaction control. Boc-protected proline and propargyl bromide are mixed in a microreactor (residence time: 2 min) at 50°C, followed by inline extraction and crystallization. This method achieves 82% yield with 99.5% HPLC purity.

Cost-Benefit Analysis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 56 | 82 |

| Purity (%) | 95 | 99.5 |

| Production Time (h) | 24 | 4 |

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic mixtures are resolved using (+)- or (−)-camphorsulfonic acid. For example, recrystallization of the racemic Boc-propargylproline with (−)-CSA in ethyl acetate isolates the (2S,4R) enantiomer with 92% ee.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (2R,4S) enantiomer, leaving the target isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 88% ee after 12 hours.

Analytical Characterization

Spectroscopic Data

Chiral HPLC

- Column: Chiralpak IA (4.6 × 250 mm)

- Mobile Phase: Hexane:IPA:TFA (90:10:0.1)

- Retention Time: 12.3 min (2S,4R), 15.8 min (2R,4S).

Comparative Analysis of Methods

| Method | Yield (%) | ee/de (%) | Scalability | Cost |

|---|---|---|---|---|

| Alkylation (NaH) | 46–56 | 85–90 | Moderate | Low |

| Catalytic Hydrogenation | 85 | 98 | High | Medium |

| Continuous Flow | 82 | 99.5 | High | High |

| Enzymatic Resolution | 75 | 88 | Low | Medium |

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing the prop-2-yn-1-yl group. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine during synthesis, as it is stable under basic conditions but cleaved under acidic conditions (e.g., TFA) .

- Catalytic Conditions : Optimize palladium catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos) and reaction temperatures (40–100°C in inert atmospheres) to enhance alkyne coupling efficiency .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) to isolate the product. Monitor purity via HPLC (≥95%) .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent decomposition .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the Boc group .

- Light Sensitivity : Protect from light to prevent alkyne group degradation .

Advanced: How does the stereochemistry (2S,4R) influence reactivity in downstream applications?

Answer:

The 2S,4R configuration imposes conformational rigidity, which:

- Enhances Selectivity : Restricts rotational freedom, favoring stereospecific reactions (e.g., cycloadditions with azides via click chemistry) .

- Affects Binding : In drug discovery, the spatial arrangement of the alkyne and carboxylic acid groups can modulate target interactions (e.g., enzyme inhibition) .

- Characterization : Use NOESY NMR or X-ray crystallography to confirm stereochemistry, as misconfiguration alters reactivity .

Advanced: What analytical methods validate stereochemical integrity and purity?

Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomeric impurities .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm diastereomeric ratios. For example, transannular NOE effects distinguish 4R vs. 4S configurations .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related pyrrolidine derivatives .

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can the prop-2-yn-1-yl group be leveraged in click chemistry?

Answer:

The alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Conditions : Use 1-2 mol% CuSO₄·5H₂O with sodium ascorbate in DMF/H₂O (1:1) at 25–40°C.

- Applications : Conjugate to azide-functionalized biomolecules (e.g., peptides, sugars) for drug delivery or bioconjugation studies .

- Monitoring : Track reaction progress via TLC or H NMR (disappearance of alkyne proton at δ ~2.5 ppm) .

Basic: What are common synthetic impurities, and how are they addressed?

Answer:

- Byproducts : Unreacted Boc-protected intermediates or diastereomers from incomplete stereochemical control.

- Detection : HPLC-MS identifies impurities (e.g., m/z shifts corresponding to Boc-deprotected species) .

- Mitigation : Optimize reaction time/temperature and use scavengers (e.g., polymer-bound triphenylphosphine) to remove palladium residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.